molecular formula C16H19NO3 B2522996 3-(4-Nitrophenyl)adamantan-1-ol CAS No. 42009-76-7

3-(4-Nitrophenyl)adamantan-1-ol

Cat. No.: B2522996
CAS No.: 42009-76-7
M. Wt: 273.332
InChI Key: OLDMLYOVKIBLLL-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)adamantan-1-ol (, Molecular Formula: C16H19NO3) is a functionalized adamantane derivative of significant interest in medicinal chemistry research. The adamantane moiety is a privileged structure in drug discovery, known to enhance the lipophilicity and bioavailability of lead compounds, which can profoundly modify their therapeutic potential . Recent scientific studies highlight that novel adamantane derivatives demonstrate a broad spectrum of documented biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties . Specifically, research into structurally similar adamantane-based compounds has revealed promising in vitro antimicrobial activity, particularly against Gram-positive bacterial strains such as S. epidermidis and fungi from Candida spp. . Furthermore, cytotoxicity studies on related adamantane derivatives have indicated that such substances can show no statistically significant changes in cell proliferation within tested doses, making them intriguing candidates for further investigation . This compound serves as a valuable synthetic intermediate and building block for researchers developing novel bioactive molecules, especially in the synthesis of Schiff bases and hydrazide-hydrazones aimed at overcoming bacterial resistance . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitrophenyl)adamantan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c18-16-8-11-5-12(9-16)7-15(6-11,10-16)13-1-3-14(4-2-13)17(19)20/h1-4,11-12,18H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDMLYOVKIBLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Elucidation and Advanced Spectroscopic Characterization of 3 4 Nitrophenyl Adamantan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular picture can be constructed.

The ¹H NMR spectrum of 3-(4-Nitrophenyl)adamantan-1-ol provides key information about the different types of protons and their neighboring atoms. The spectrum is characterized by distinct regions corresponding to the aromatic protons of the nitrophenyl group and the aliphatic protons of the adamantane (B196018) cage.

The 4-nitrophenyl group displays a characteristic AA'BB' system, which often appears as two distinct doublets due to the strong electron-withdrawing effect of the nitro group. The protons ortho to the nitro group are expected to be shifted further downfield (higher ppm) compared to the protons meta to it. A representative analysis shows two doublets in the aromatic region, one around δ 8.21 ppm and another around δ 7.61 ppm, each integrating to two protons. rsc.org

The adamantane framework presents a more complex set of overlapping signals in the upfield region, typically between δ 1.5 and 2.5 ppm. researchgate.netacs.orgchemicalbook.com The proton of the hydroxyl group (-OH) typically appears as a broad singlet, the chemical shift of which can be variable and dependent on concentration and solvent. In one analysis, this was observed as a singlet at δ 3.62 ppm. rsc.org The protons on the adamantane cage adjacent to the substituents will show the most significant shifts.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Data interpreted from similar reported structures. Actual values may vary based on solvent and instrument frequency.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~8.21d~8.02H, Aromatic (protons ortho to NO₂)
~7.61d~8.02H, Aromatic (protons meta to NO₂)
~3.62s-1H, -OH
~1.5-2.5m-14H, Adamantane cage protons

The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in the molecule and offers insight into their hybridization and electronic environment. oregonstate.edu For this compound, with a molecular formula of C₁₆H₁₉NO₃, sixteen distinct carbon signals are expected, although some adamantane carbons may overlap.

The spectrum can be divided into the aromatic region (δ 120-150 ppm) and the aliphatic region (δ 30-75 ppm). The carbon atom bearing the nitro group (C-NO₂) is significantly deshielded and appears downfield, typically around δ 147 ppm. rsc.org The carbon attached to the adamantane cage (C-ipso) is also a quaternary carbon and appears in the aromatic region. The two sets of aromatic CH carbons appear around δ 127 ppm and δ 124 ppm. rsc.org

Within the aliphatic region, the two bridgehead carbons of the adamantane cage bearing the substituents are most notable. The carbon attached to the hydroxyl group (C-1) is found around δ 69-70 ppm, while the carbon attached to the nitrophenyl ring (C-3) is located further upfield. rsc.orgnist.gov The remaining CH and CH₂ carbons of the adamantane skeleton produce signals in the δ 30-50 ppm range. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound Data is a composite based on reported values for structurally similar compounds. rsc.org

Chemical Shift (δ) ppmAssignment
~147.9Aromatic C-NO₂
~145.3Aromatic C-ipso (attached to adamantane)
~127.0Aromatic CH (meta to NO₂)
~124.1Aromatic CH (ortho to NO₂)
~69.9Adamantane C-1 (C-OH)
~30-50Other Adamantane Carbons (CH, CH₂)

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the complete molecular puzzle. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be instrumental in tracing the connectivity through the adamantane framework, showing which protons are neighbors on the cage.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the ¹H signals to their corresponding ¹³C signals from Table 2, for instance, confirming which proton signal at ~1.5-2.5 ppm belongs to which specific CH or CH₂ group in the adamantane skeleton.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. Each functional group has characteristic vibrational frequencies, making this a powerful method for functional group identification.

The FTIR spectrum of this compound highlights the key functional groups present. A strong, broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. rsc.org

The nitro group (NO₂) gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch (νas) typically found between 1500-1560 cm⁻¹ and a symmetric stretch (νs) between 1330-1370 cm⁻¹. rsc.org The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the adamantane cage are observed just below 3000 cm⁻¹, usually in the 2850-2950 cm⁻¹ range. rsc.org

Table 3: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational Mode
~3320O-H stretch (alcohol)
~3075Aromatic C-H stretch
~2965, 2885Aliphatic C-H stretch (adamantane)
~1532Asymmetric NO₂ stretch
~1358Symmetric NO₂ stretch
~1608, 1508Aromatic C=C stretch
~1112C-O stretch (alcohol)

Data based on reported values for a similar compound. rsc.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of fragment ions, a molecular fingerprint is generated.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₁₆H₁₉NO₃. In a typical HRMS experiment using a soft ionization technique like electrospray ionization (ESI), the molecule would be observed as a protonated species, [M+H]⁺. The precise mass of this ion is calculated and then compared to the experimentally measured value to confirm the molecular formula.

The expected HRMS data for the protonated molecule is detailed in the table below. The exceptional accuracy, typically within 5 ppm, allows for unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound This table presents calculated theoretical values for an HRMS experiment.

Ion SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₆H₂₀NO₃⁺288.1438

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of a selected precursor ion, in this case, the [M+H]⁺ ion of this compound (m/z 288.14). The resulting product ions reveal the connectivity and stability of different parts of the molecule. The fragmentation of adamantane derivatives is well-documented, often characterized by the formation of the highly stable adamantyl cation or related fragments. acs.orgrsc.orgnih.gov Similarly, nitroaromatic compounds exhibit characteristic losses of the nitro group. nih.govbohrium.comresearchgate.net

A plausible fragmentation pathway for protonated this compound would involve several key cleavages:

Loss of Water (H₂O): A common fragmentation for alcohols, initiated by the protonated hydroxyl group, would lead to a carbocation with m/z 270.13.

Loss of the Nitro Group: Fragmentation of the nitro group can occur through the loss of NO₂ (46 Da) or HNO₂ (47 Da). bohrium.com

Cleavage of the Adamantane-Phenyl Bond: This would lead to the formation of the adamantyl cation (C₁₀H₁₅⁺, m/z 135) or the nitrophenyl fragment. The adamantyl cation is exceptionally stable and often appears as a prominent peak in the mass spectra of adamantane derivatives. nih.govwhitman.edu

Table 2: Plausible Product Ions in the MS/MS Spectrum of [C₁₆H₁₉NO₃+H]⁺ This table outlines predicted major fragment ions based on established fragmentation rules for related chemical structures.

Precursor Ion (m/z)Proposed Product IonFormula of Product IonMass of Product Ion (m/z)Neutral Loss
288.14[M+H - H₂O]⁺C₁₆H₁₈NO₂⁺270.13H₂O
288.14[M+H - NO₂]⁺C₁₆H₂₀O⁺242.15NO₂
288.14[M+H - HNO₂]⁺C₁₆H₁₉O⁺241.14HNO₂
288.14[Adamantyl Cation]⁺C₁₀H₁₅⁺135.12C₆H₅NO₃

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides definitive, three-dimensional structural information, including bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice. nih.gov Although a crystal structure for this compound is not publicly available, analysis of closely related structures, such as 3-(adamantan-1-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole, allows for a detailed and predictive assessment. researchgate.net

Crystallographic Parameters and Unit Cell Analysis

The crystal system, space group, and unit cell dimensions define the fundamental repeating unit of the crystal. Based on analyses of similar adamantane derivatives, the compound is expected to crystallize in a common, relatively low-symmetry system like monoclinic or orthorhombic. researchgate.netnih.govnih.gov The presence of both hydrogen bond donor (-OH) and acceptor (-NO₂) groups suggests a packing arrangement that maximizes these favorable interactions.

Table 3: Representative Crystallographic Parameters for a Nitrophenyl-Adamantane Analogue Data derived from a structurally similar compound, 3-(adamantan-1-yl)-4-methyl-5-{[(4-nitrophenyl)methyl]sulfanyl}-4H-1,2,4-triazole, to illustrate expected values. researchgate.net

ParameterExample Value
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)28.5901
b (Å)6.4383
c (Å)20.060
β (°)99.682
Volume (ų)3639.9
Z (Molecules/Unit Cell)8

Molecular Conformation and Torsion Angle Assessment in the Crystal Lattice

The adamantane cage is a rigid scaffold, with its three fused cyclohexane (B81311) rings fixed in a strain-free chair conformation. wikipedia.org The key conformational variable in this compound is the rotation around the C-C bond connecting the adamantane cage to the nitrophenyl ring. The torsion angle, defined by a plane of atoms from the adamantane and a plane from the phenyl ring, dictates the relative orientation of these two bulky groups. In related structures, the phenyl ring is typically twisted relative to the substituent on the adamantane cage to minimize steric hindrance. nih.govresearchgate.net The nitro group itself is generally coplanar with the benzene (B151609) ring to maximize resonance stabilization. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of the crystal is governed by a network of non-covalent interactions. In the solid state of this compound, the following interactions are anticipated to be significant:

Hydrogen Bonding: The primary and most influential interaction would be the hydrogen bond between the hydroxyl group (-OH) of one molecule and one of the oxygen atoms of the nitro group (-NO₂) of a neighboring molecule. This strong donor-acceptor pairing would likely be a primary driver of the crystal packing arrangement.

C-H···O Interactions: Weaker hydrogen bonds involving the C-H bonds of the adamantane cage or the phenyl ring as donors and the oxygen atoms of the nitro or hydroxyl groups as acceptors would provide additional stabilization. nih.gov

van der Waals Forces: The large, lipophilic surface of the adamantane cage would lead to significant dispersion forces, playing a crucial role in the close packing of the molecules. nih.gov

These interactions collectively create a stable, three-dimensional crystalline lattice, the precise geometry of which dictates the material's bulk properties.

Theoretical and Computational Chemistry Studies of 3 4 Nitrophenyl Adamantan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For a molecule like 3-(4-nitrophenyl)adamantan-1-ol, a DFT approach, often using a functional like B3LYP or M06-2X combined with a basis set such as 6-311+G(d,p), would be employed to determine its most stable three-dimensional structure (geometry optimization). tandfonline.comnih.gov This process minimizes the energy of the molecule with respect to the positions of its atoms, yielding key structural parameters.

For instance, in a study on an adamantane-isothiourea derivative, DFT calculations at the M06-2X/6-311+G(2df,2p) level of theory were used to comprehensively describe its structural properties. tandfonline.comtandfonline.com Similar calculations for this compound would provide bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. These frequencies correspond to the infrared (IR) and Raman spectra of the molecule. The calculated spectra can be compared with experimental data to validate the computational model. For example, the characteristic stretching frequency of the nitro group (NO₂) would be expected in a specific region of the IR spectrum, and its calculated value would be a key indicator of the accuracy of the computational method. tandfonline.comtandfonline.com

Table 1: Representative Calculated Vibrational Frequencies for Functional Groups in a Substituted Adamantane (B196018) Derivative

Functional GroupVibrational ModeCalculated Frequency (cm⁻¹)
O-HStretching~3500
C-H (aromatic)Stretching~3100
C-H (aliphatic)Stretching~2900
C=C (aromatic)Stretching~1600
NO₂Asymmetric Stretch~1550
NO₂Symmetric Stretch~1350
C-OStretching~1100

Note: This table is illustrative and based on typical values for these functional groups in similar molecules.

For even higher accuracy, particularly for electronic energies, ab initio methods that are not based on DFT can be used. Møller-Plesset perturbation theory of the second order (MP2) and Coupled-Cluster (CC) methods are examples of such high-level calculations. While computationally more demanding, they provide benchmark data for more approximate methods. A study on functionalized diamondoids utilized MP2 approaches to investigate their electronic and optical properties. tsri.or.th For this compound, single-point energy calculations using a method like CCSD(T) (Coupled-Cluster with single, double, and perturbative triple excitations) on the DFT-optimized geometry would yield a highly accurate electronic energy.

To understand the electronic absorption properties of this compound, such as its UV-Visible spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. youtube.com This approach calculates the energies of electronic transitions from the ground state to various excited states. Studies on nitroaromatic compounds have shown that the choice of functional is crucial, with range-separated functionals like CAM-B3LYP often providing more reliable results than standard functionals like B3LYP, especially for charge-transfer states involving the nitro group. nih.govsci-hub.se

The output of a TD-DFT calculation includes the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). For this compound, one would expect transitions corresponding to the π-π* excitations of the nitrophenyl group and potentially charge-transfer transitions.

Table 2: Illustrative TD-DFT Calculated Electronic Transitions for a Nitrophenyl-Substituted Adamantane

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~3500.25HOMO → LUMO (π → π)
S₀ → S₂~2800.10HOMO-1 → LUMO (π → π)
S₀ → S₃~2500.45HOMO → LUMO+1 (π → π*)

Note: This table is a representative example based on studies of similar aromatic compounds. sci-hub.se

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity and electronic transitions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich adamantane and hydroxyl moieties, while the LUMO would be concentrated on the electron-withdrawing nitrophenyl group. A small HOMO-LUMO gap would suggest that the molecule is more reactive and can be more easily excited electronically. tandfonline.com DFT calculations on adamantane derivatives have shown that functionalization can significantly alter the HOMO-LUMO gap. tsri.or.th

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is colored to represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP would show a negative potential around the oxygen atoms of the nitro group and the hydroxyl group, indicating these as likely sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms of the hydroxyl group and the aromatic ring. Such analyses have been performed on other adamantane derivatives to identify their most reactive sites. tandfonline.comtandfonline.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the properties of a single, static molecule, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment.

For this compound, an MD simulation could be used to study its conformational flexibility, although the adamantane cage itself is rigid. More importantly, MD simulations can model the interactions of the molecule with a solvent, such as water or an organic solvent. This can provide insights into its solubility and how the solvent affects its conformation and dynamics. ksu.edu.sa MD simulations have been extensively used to study the phase transitions and dynamic properties of adamantane itself. cdnsciencepub.comtandfonline.com In a study of an adamantane-isothiourea derivative, MD calculations were used to evaluate its interaction with a biological target. tandfonline.comtandfonline.com

Conformational Sampling and Dynamics in Different Solvation Environments

Computational studies on similar adamantane derivatives have shown that the orientation of substituents is influenced by a delicate balance of steric and electronic effects. mdpi.comnih.gov For instance, in adamantane-linked hydrazine-1-carbothioamide derivatives, both folded and extended conformations have been observed, with the relative stability depending on the nature of the substituents. mdpi.com DFT calculations on these systems revealed that the energy barriers between different conformers can be modest, on the order of a few kcal/mol. mdpi.com

The solvation environment is expected to play a crucial role in the conformational preferences of this compound. In polar solvents, conformations that maximize the exposure of the polar hydroxyl and nitro groups to the solvent would be favored. Conversely, in nonpolar environments, intramolecular interactions or aggregation might lead to conformations that shield these polar groups. MD simulations of adamantane derivatives in lipid bilayers have demonstrated their preference for the interfacial region, where they can interact with both the hydrophobic core and the polar head groups of the lipids. nih.govnih.gov This suggests that in heterogeneous environments, this compound would likely adopt orientations that satisfy the solvation preferences of its different functional moieties.

A hypothetical conformational analysis of this compound would likely reveal a preferred orientation where the bulky nitrophenyl group minimizes steric hindrance with the adamantane cage, while the hydroxyl group is available for hydrogen bonding. The dihedral angle between the phenyl ring and the adamantane substituent would be a key parameter in defining the low-energy conformations.

Table 1: Predicted Conformational Data for this compound based on Analogous Systems
ParameterPredicted Value/RangeBasis of Prediction
Dihedral Angle (Adamantane-Phenyl)40-50°Based on studies of adamantane-linked triazoles where the dihedral angle between the adamantane and triazole rings is in this range. nih.gov
Relative Energy of Conformers1-5 kcal/molEnergy differences between folded and extended conformers in substituted adamantane derivatives. mdpi.com
Preferred SolvationInterfacial regions in heterogeneous environmentsMD simulations of adamantane derivatives in lipid bilayers. nih.govnih.gov

Self-Assembly Simulations of this compound

The amphiphilic nature of this compound, with its nonpolar adamantane cage and polar nitrophenyl and hydroxyl groups, suggests a propensity for self-assembly in solution. MD simulations have been effectively used to study the self-assembly of various adamantane derivatives. mdpi.comnih.govarxiv.orgarxiv.org These studies show that adamantane molecules can form ordered structures, with the process being influenced by temperature and the nature of the substituents. mdpi.comnih.govarxiv.orgarxiv.org

Simulations of adamantane and its derivatives have shown clear phase transitions and the formation of self-assembled structures. mdpi.comnih.govarxiv.orgarxiv.org For functionalized adamantanes, such as those with amino groups, self-assembly is observed at higher temperatures compared to unsubstituted adamantane, although the resulting structures may be less ordered. mdpi.com The driving forces for self-assembly include van der Waals interactions between the adamantane cages and, in the case of this compound, would also involve intermolecular hydrogen bonding and π-π stacking interactions.

A hypothetical MD simulation of this compound in an aqueous environment would likely show the formation of aggregates where the hydrophobic adamantane cores are shielded from the water, while the polar hydroxyl and nitrophenyl groups are exposed to the solvent or form intermolecular hydrogen bonds. The specific morphology of these aggregates, whether spherical micelles, cylindrical structures, or lamellar sheets, would depend on the concentration and solvent conditions.

Table 2: Predicted Self-Assembly Behavior of this compound
PropertyPredicted BehaviorBasis of Prediction
Driving ForcesHydrophobic effect, van der Waals interactions, hydrogen bonding, π-stackingGeneral principles of self-assembly and studies on functionalized adamantanes. mdpi.comcuny.edu
Expected AggregatesMicelles, vesicles, or other ordered structuresMD simulations of amphiphilic molecules. cuny.edu
Influence of SubstituentsPolar groups direct the orientation in aggregates and influence the critical aggregation concentration.Studies on self-assembly of functionalized adamantane derivatives. mdpi.com

Simulation of Host-Guest Complexation with Supramolecular Receptors (non-biological)

The adamantane group is a well-known guest for various synthetic supramolecular receptors, such as cyclodextrins and cucurbiturils, due to its size and shape complementarity with their cavities. mdpi.comnih.govnih.gov The formation of inclusion complexes with these hosts can significantly alter the physicochemical properties of the guest molecule.

Computational simulations are instrumental in understanding the thermodynamics and kinetics of host-guest complexation. For adamantane derivatives, these studies can predict the binding affinity, the orientation of the guest within the host cavity, and the nature of the non-covalent interactions that stabilize the complex. For example, studies on the complexation of adamantane derivatives with β-cyclodextrin have shown high association constants, indicating stable complex formation. mdpi.com

Table 3: Predicted Host-Guest Complexation Parameters for this compound
Host MoleculePredicted Binding Affinity (Ka)Key InteractionsBasis of Prediction
β-Cyclodextrin~104 - 105 M-1Hydrophobic interactions (adamantane in cavity), hydrogen bonding (hydroxyl/nitro group at portal)Experimental and computational data for adamantane derivatives with β-cyclodextrin. mdpi.comresearchgate.net
Cucurbit mdpi.comuril>109 M-1Hydrophobic interactions, ion-dipole interactions between the portals and the guestHigh affinity of adamantane guests for cucurbit[n]urils. nih.govnih.gov

Analysis of Intermolecular Interactions and Non-Covalent Bonding

The crystal packing and self-assembly of this compound are governed by a variety of intermolecular interactions. Computational methods, such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM), are used to characterize and quantify these non-covalent bonds. nih.gov

Characterization of Hydrogen Bonding Networks (O–H···O, C–H···O, N–H···O)

The hydroxyl group of this compound is a potent hydrogen bond donor, while the oxygen atoms of the hydroxyl and nitro groups can act as acceptors. This allows for the formation of O–H···O hydrogen bonds, which are expected to be a dominant feature in its crystal structure and self-assembled aggregates. Computational studies on 2-adamantanol (B149831) have provided detailed insights into the geometry and energetics of O-H···O hydrogen bonds in its dimer and monohydrate forms. mdpi.comnih.gov

Investigation of Aromatic Interactions (π-stacking) Involving the Nitrophenyl Group

The nitrophenyl group of the molecule is capable of engaging in π-stacking interactions. These interactions are crucial in the organization of aromatic molecules in the solid state and in solution. The presence of the electron-withdrawing nitro group influences the electrostatic potential of the aromatic ring, which in turn affects the geometry and strength of the π-stacking. Studies on molecules containing nitrophenyl groups have shown that π-π stacking and nitro-π interactions can be significant in determining the crystal packing. researchgate.netresearchgate.net

Computational analyses of related systems can provide information on the preferred stacking arrangements (e.g., parallel-displaced or T-shaped) and the interaction energies. For this compound, π-stacking of the nitrophenyl rings could lead to the formation of columnar structures within a crystal lattice or in self-assembled aggregates. The introduction of a bulky adamantyl group can, however, suppress simple columnar π-stacking, leading to more complex packing arrangements. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 3 4 Nitrophenyl Adamantan 1 Ol

Reactivity of the Adamantane (B196018) Core in the Presence of Substituents

The adamantane framework, a diamondoid hydrocarbon, is characterized by its high stability and distinct reactivity at its tertiary (bridgehead) and secondary (methylene) carbon atoms. nih.gov The presence of a hydroxyl group and a 4-nitrophenyl group at the bridgehead positions significantly influences the reactivity of the remaining sites on the adamantane core.

Chemoselective Functionalization at Unsubstituted Bridgehead Positions

The tertiary C-H bonds at the bridgehead positions of adamantane are generally more reactive towards radical and cationic functionalization compared to the secondary C-H bonds of the methylene (B1212753) bridges. nih.govwikipedia.org This inherent reactivity is exploited in various selective functionalization reactions.

Directed C-H functionalization reactions, often catalyzed by transition metals like palladium, allow for the introduction of new functional groups at specific unsubstituted bridgehead positions. cuni.cz The directing group, in this case, could be the hydroxyl or even the nitrophenyl substituent, guiding the catalyst to a specific site. mdpi.com For instance, palladium-catalyzed C-H activation can lead to arylation or oxidation at a remote bridgehead position. cuni.cz

Furthermore, free-radical halogenation, such as bromination, readily occurs at the tertiary bridgehead positions. wikipedia.org The reaction proceeds via a stable 1-adamantyl radical intermediate. acs.org The electron-withdrawing nature of the 4-nitrophenyl group can influence the regioselectivity of these reactions, potentially deactivating the closer bridgehead positions to electrophilic attack and favoring functionalization at the more distant ones.

Reaction TypeReagents/CatalystsPosition of FunctionalizationProduct Type
Directed C-H ActivationPalladium catalystsUnsubstituted bridgeheadArylated/Oxidized adamantane
Free-Radical HalogenationBromine, Lewis acidsUnsubstituted bridgeheadBromo-adamantane derivative
Nitrene InsertionSulfonamides, catalystsC-H bonds (bridgehead and methylene)Amino-adamantane derivatives

Transformations Involving Methylene Bridge Carbons

While bridgehead positions are generally more reactive, functionalization of the methylene bridge carbons is also possible, often leading to 1,2-disubstituted adamantane derivatives. mdpi.com These reactions can sometimes occur as side reactions during bridgehead functionalization. For example, intramolecular insertion of nitrenes can occur at the C-H bonds of methylene groups, yielding adamantane-2-one as a byproduct. cuni.cz

The construction of the adamantane skeleton from bicyclic precursors can also be a strategy to access derivatives with functional groups at the methylene positions. mdpi.com Additionally, certain rearrangement reactions, like the protoadamantane-adamantane rearrangement, can be utilized to synthesize 1,2-disubstituted adamantanes. mdpi.com

Chemical Transformations of the Hydroxyl Group

The hydroxyl group at the C-1 position of 3-(4-nitrophenyl)adamantan-1-ol is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Controlled Oxidation and Reduction Reactions

The tertiary alcohol of this compound can be resistant to oxidation under standard conditions. However, specific oxidizing agents can be employed. For instance, chromic acid oxidation is known to be selective for bridgehead positions in adamantane systems, potentially converting the alcohol to a ketone if a rearrangement occurs, although direct oxidation of a tertiary alcohol is not typical. researchgate.net Ozonation is another method that can produce 1-hydroxyadamantane from adamantane, suggesting its potential applicability. wikipedia.org

Conversely, reduction of the nitro group on the phenyl ring to an amino group can be achieved using standard reducing agents, which would significantly alter the electronic properties of the molecule.

Derivatization via Esterification and Etherification

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. medcraveonline.comchemguide.co.uk This reaction is a common strategy to modify the properties of adamantane derivatives. researchgate.net For example, esterification can be achieved by reacting the alcohol with a carboxylic acid in the presence of a coupling agent like triphenylphosphine (B44618) oxide and oxalyl chloride. nih.gov

Etherification can also be accomplished, for instance, through a Williamson ether synthesis, where the corresponding alkoxide of this compound reacts with an alkyl halide.

Reaction TypeReagentsProduct
EsterificationCarboxylic acid, acid catalystAdamantyl ester
EsterificationAcid chloride/anhydrideAdamantyl ester
EtherificationAlkyl halide, baseAdamantyl ether

Nucleophilic Substitution Reactions at the Adamantyl Carbon

The C1-OH bond can be cleaved under acidic conditions to form a stable 1-adamantyl cation. This carbocation is a key intermediate in nucleophilic substitution reactions. The presence of the electron-withdrawing 4-nitrophenyl group at the C3 position can influence the stability and reactivity of this cation.

The 1-adamantyl cation can be trapped by various nucleophiles. For example, in the presence of a nitrile and water (a Ritter-type reaction), an amide can be formed. mdpi.com Friedel-Crafts reactions with aromatic compounds like benzene (B151609) can also occur, leading to the formation of a C-C bond at the bridgehead position. wikipedia.org The reaction with anisole, an activated aromatic ring, can even proceed without a catalyst. wikipedia.org

It's important to note that nucleophilic substitution at the adamantyl carbon proceeds through an SN1-like mechanism due to the steric hindrance around the bridgehead carbon, which prevents an SN2 attack. wikipedia.org The stability of the tertiary adamantyl carbocation facilitates these reactions.

Reactivity and Modifications of the 4-Nitrophenyl Moiety

The chemical behavior of this compound is largely dictated by the interplay between the bulky, rigid adamantane cage and the electronically distinct 4-nitrophenyl group. The latter offers a versatile handle for a variety of chemical transformations, primarily centered around the reactivity of the nitro group and the aromatic ring itself.

Reduction of the Nitro Group to Amino, Hydroxylamino, or Azoxy Derivatives

The nitro group of this compound is readily susceptible to reduction, a cornerstone transformation in aromatic chemistry that opens pathways to a range of nitrogen-containing functional groups. The final product of the reduction is highly dependent on the choice of reducing agent and the reaction conditions.

Complete Reduction to the Amino Group: The most common transformation is the complete reduction of the nitro group to its corresponding primary amine, yielding 3-(4-aminophenyl)adamantan-1-ol. This can be achieved through several reliable methods:

Catalytic Hydrogenation: This method is widely employed due to its clean nature and high efficiency. A variety of catalysts can be used, with palladium on carbon (Pd/C) being a frequent choice. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695) or ethyl acetate. Other catalysts, such as nickel or platinum-based systems, are also effective. rsc.orgmdpi.com The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, which are rapidly converted to the amine under these conditions. rsc.org

Metal-Acid Systems: A classic and robust method for nitro group reduction involves the use of a metal in acidic media. sarthaks.com A common combination is tin (Sn) or stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl). sarthaks.comacsgcipr.orgstackexchange.com This method is particularly useful when catalytic hydrogenation might be compromised by other functional groups in the molecule, though modern catalysts often offer high chemoselectivity. acsgcipr.org The workup procedure for these reactions typically involves neutralization with a base to liberate the free amine. sarthaks.com

Partial Reduction to Intermediates: By carefully selecting the reducing agent and controlling the reaction parameters, it is possible to isolate partially reduced intermediates such as hydroxylamino or azoxy derivatives.

Hydroxylamino Derivatives: The reduction can be stopped at the N-phenylhydroxylamine stage. Specific reagents and conditions are required to prevent further reduction to the amine.

Azoxy and Azo Derivatives: Bimolecular reduction products can also be formed. For instance, reduction under basic or neutral conditions can lead to the formation of azoxy and subsequently azo compounds, which arise from the condensation of intermediate nitroso and hydroxylamino species.

The following table summarizes common reduction reactions applicable to the 4-nitrophenyl moiety of the title compound.

Reagent/CatalystConditionsMajor Product
H₂, Pd/CEthanol, Room Temperature3-(4-Aminophenyl)adamantan-1-ol
Sn, HClHeat3-(4-Aminophenyl)adamantan-1-ol
SnCl₂, HClEthanol3-(4-Aminophenyl)adamantan-1-ol
Zn, NH₄ClAqueous Ethanol, Reflux3-(4-Aminophenyl)adamantan-1-ol
NaBH₄, Catalyst (e.g., Ni, Pd)Aqueous/Alcoholic media3-(4-Aminophenyl)adamantan-1-ol nih.govmdpi.com

This table presents plausible reaction outcomes based on established methods for nitroarene reduction.

Electrophilic and Nucleophilic Aromatic Substitution Studies on the Phenyl Ring

The electronic nature of the 4-nitrophenyl group in this compound governs its susceptibility to substitution reactions on the aromatic ring.

Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful electron-withdrawing group, which has a profound deactivating effect on the phenyl ring towards electrophilic attack. numberanalytics.com This deactivation arises from the inductive and resonance effects of the NO₂ group, which reduce the electron density of the ring, making it less nucleophilic. masterorganicchemistry.com Furthermore, the nitro group is a meta-director. numberanalytics.compearson.com Therefore, any electrophilic substitution reaction, such as nitration, halogenation, or Friedel-Crafts reactions, would be significantly slower compared to benzene and would be directed to the positions meta to the nitro group (i.e., the carbons at positions 3 and 5 of the phenyl ring). Given the steric hindrance imposed by the adjacent adamantyl cage, these reactions are expected to be challenging and may require harsh conditions.

Nucleophilic Aromatic Substitution (NAS): In stark contrast to its behavior in EAS, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. chemistrysteps.comwikipedia.org This is a key feature of the SNAr (addition-elimination) mechanism. For the SNAr reaction to proceed readily, two main conditions are typically required: the presence of strong electron-withdrawing groups (like NO₂) and a good leaving group (usually a halide) positioned ortho or para to the activating group. chemistrysteps.comquizlet.com

In the case of this compound, there is no inherent leaving group on the phenyl ring. However, nucleophilic aromatic substitution of hydrogen (SNAr-H) is a known, albeit less common, process. This reaction involves the attack of a potent nucleophile on an electron-deficient aromatic C-H bond. For the title compound, a strong nucleophile, such as an alkoxide (e.g., methoxide), could potentially attack the ring. rsc.org The nitro group, being para to the adamantyl substituent, strongly activates the ortho positions (carbons 2 and 6 of the phenyl ring) to nucleophilic attack. The attack of a nucleophile at these positions would generate a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, with the negative charge delocalized onto the oxygen atoms of the nitro group. youtube.comscranton.edu Subsequent oxidation would be required to expel a hydride ion and restore aromaticity, which can make these reactions complex.

Reaction TypeReagent ExampleExpected ReactivityDirecting Effect
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄Deactivated (Slow)meta to NO₂ group
Nucleophilic Aromatic SubstitutionCH₃ONaActivated (Potential for SNAr-H)ortho to NO₂ group

This table outlines the expected reactivity based on the electronic properties of the nitrophenyl group.

Mechanistic Investigations of Key Reactions (where the compound acts as a substrate)

Understanding the reaction mechanisms provides insight into the transformation of this compound. The two most significant reactions involving the nitrophenyl moiety are its reduction and its participation in nucleophilic aromatic substitution.

Mechanism of Nitro Group Reduction with Sn/HCl: The reduction of the nitro group by a metal in acidic solution is a stepwise process involving a series of electron and proton transfers. sarthaks.com

Step 1: Formation of Nitrosobenzene: The reaction initiates with the transfer of electrons from the tin metal to the nitro group. Protonation by HCl followed by the loss of a water molecule leads to the formation of the nitroso intermediate, 3-(4-nitrosophenyl)adamantan-1-ol.

Step 2: Formation of Phenylhydroxylamine: The nitroso intermediate is further reduced by another round of electron and proton transfers to yield the corresponding N-phenylhydroxylamine derivative, 3-(4-hydroxylaminophenyl)adamantan-1-ol.

Step 3: Formation of Aniline: Finally, the hydroxylamine is reduced to the aniline, 3-(4-aminophenyl)adamantan-1-ol, through a final sequence of electron transfer and protonation, culminating in the loss of a second water molecule. sarthaks.com

Mechanism of Nucleophilic Aromatic Substitution (SNAr): Although the substrate lacks a typical leaving group, the principles of the SNAr mechanism explain its potential reactivity towards strong nucleophiles. The mechanism is a two-step addition-elimination process. scranton.edunih.gov

Step 1: Nucleophilic Addition and Formation of a Meisenheimer Complex: A strong nucleophile (Nu⁻) attacks one of the electron-deficient carbons ortho to the nitro group. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comscranton.edu The aromaticity of the ring is temporarily broken, and the attacked carbon becomes sp³-hybridized. The stability of this complex is crucial and is significantly enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group. wikipedia.orgyoutube.com

Step 2: Elimination and Restoration of Aromaticity: For a typical SNAr reaction, the leaving group would be expelled in this step to restore the aromatic system. In an SNAr-H reaction, the elimination of a hydride ion (H⁻) is required. This step is generally unfavorable and often requires an external oxidizing agent to proceed, which abstracts the hydride and facilitates the rearomatization of the ring.

Catalytic Applications Utilizing this compound as a Substrate or Scaffold

While specific catalytic applications of this compound are not extensively documented, its structural features make it a promising candidate for use as a substrate or a scaffold in catalyst design. The adamantane moiety is increasingly recognized for its utility in catalysis due to its unique stereoelectronic properties, including its rigid and bulky nature. uq.edu.auuq.edu.auresearchgate.net

As a Substrate in Catalytic Reductions: The most direct catalytic application is its use as a substrate in the reduction of the nitro group, as detailed in section 5.3.1. The catalytic reduction of nitroarenes is a benchmark reaction for evaluating the performance of new catalysts, particularly those based on metal nanoparticles. nih.govresearchgate.netnih.gov Therefore, this compound could serve as a model substrate to test the efficiency, selectivity, and reusability of novel heterogeneous or homogeneous catalysts. researchgate.netresearchgate.net

As a Scaffold for Catalyst Development: The adamantane framework can be exploited as a bulky, inert, and structurally well-defined scaffold for creating new ligands and catalysts. uq.edu.auuq.edu.auresearchgate.netmdpi.com

Anchoring via the Hydroxyl Group: The tertiary alcohol at the C-1 position of the adamantane cage provides a convenient point for modification. It can be used to anchor the entire molecule to a support or to coordinate with a metal center, forming an adamantyl-containing ligand. The steric bulk of the adamantane cage can influence the coordination sphere of the metal, potentially enhancing catalytic activity or selectivity in reactions such as hydrogenation, cross-coupling, or polymerization. uq.edu.aunih.gov

Modification of the Phenyl Ring: The 4-nitrophenyl group can be transformed into other functional groups to create diverse ligands. For example, reduction to the 4-aminophenyl derivative (as described in 5.3.1) yields a molecule with a nucleophilic amino group. This amine can be further derivatized to form Schiff bases, amides, or phosphine-amines, which are common ligand classes in organometallic catalysis. The resulting catalyst would feature a rigid adamantyl "plug" that can control substrate access to the catalytic center and enhance catalyst stability. nih.gov

The combination of the rigid, lipophilic adamantane core and the synthetically versatile aromatic ring makes this compound and its derivatives attractive building blocks for the rational design of new catalytic systems. researchgate.netresearchgate.net

Stereochemical Aspects of 3 4 Nitrophenyl Adamantan 1 Ol Research

Chirality in Disubstituted Adamantane (B196018) Derivatives

The adamantane molecule itself is achiral. However, the introduction of substituents at specific positions can lead to the formation of chiral molecules. In the case of 1,3-disubstituted adamantanes, such as 3-(4-Nitrophenyl)adamantan-1-ol, the molecule is generally achiral if the substituents are identical. When the two substituents are different, as is the case here with a 4-nitrophenyl group and a hydroxyl group, the molecule possesses a plane of symmetry that passes through both substituents and the C1-C3 axis of the adamantane cage. This symmetry element renders the molecule achiral.

However, if a third substituent is introduced at a non-bridgehead position, or if the substitution pattern is different (e.g., 1,2- or 2,6-disubstitution), chirality can arise. For instance, adamantane-2,6-diol, with two hydroxyl groups at secondary carbon positions, is a chiral molecule. The chirality in such disubstituted adamantanes is a consequence of the spatial arrangement of the substituents on the rigid cage structure, leading to non-superimposable mirror images.

While this compound in its ground state is achiral, the principles of stereoisomerism in the adamantane system are crucial for understanding its potential interactions in chiral environments and for the design of related chiral derivatives.

Compound Substitution Pattern Chirality
AdamantaneUnsubstitutedAchiral
This compound1,3-disubstitutedAchiral
Adamantane-2,6-diol2,6-disubstitutedChiral

Conformational Analysis and Rotational Barriers Around Substituent Bonds

The rotation around this C-C bond is not free and is subject to energy barriers due to steric interactions between the ortho-hydrogens of the phenyl ring and the hydrogens on the adamantane cage. Studies on related aryl-adamantane systems have shown that these rotational barriers can be significant. For example, research on aryl- and heteroaryldi(1-adamantyl)methyl systems has demonstrated the existence of stable rotational isomers (rotamers) that can be isolated and characterized. tru.ca The energy barriers to rotation in these systems can be on the order of 16-34 kcal/mol, depending on the nature of the aryl group and other substituents. tru.ca

In this compound, the rotation of the nitrophenyl group would lead to different staggered and eclipsed conformations relative to the adamantane framework. The most stable conformation is expected to be one where the bulky nitro group is oriented away from the adamantane cage to minimize steric clash. The energy barrier for this rotation is a key parameter that influences the molecule's dynamic behavior and its ability to adopt specific conformations required for biological activity or crystal packing.

Type of Interaction Description Estimated Energy Barrier (kcal/mol)
C(adamantyl)-C(aryl) Bond RotationRotation of the 4-nitrophenyl group relative to the adamantane cage.10 - 20 (estimated based on related systems)

Influence of Steric Hindrance from Bulky Nitrophenyl and Adamantyl Groups

The steric hindrance between these two groups influences several aspects of the molecule's properties:

Bond Lengths and Angles: The steric repulsion between the ortho-hydrogens of the phenyl ring and the adamantyl cage can lead to a slight elongation of the C3-C1' bond and distortion of the bond angles around these atoms from their ideal values.

Reactivity: The bulky adamantyl group can shield the hydroxyl group at the C1 position and the nitrophenyl ring from attack by reagents. This steric shielding can significantly reduce the reactivity of these functional groups. For instance, reactions involving the hydroxyl group, such as esterification or oxidation, may require more forcing conditions compared to less hindered alcohols.

Crystal Packing: In the solid state, the bulky nature of the substituents will be a major determinant of how the molecules pack in the crystal lattice. The arrangement will seek to minimize steric clashes while maximizing favorable intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitro groups.

The interplay of these steric factors is a critical consideration in the design of adamantane-based molecules for various applications, as it directly impacts their physical, chemical, and biological properties.

Applications in Supramolecular Chemistry and Advanced Materials Science Non Biological Focus

Design and Synthesis of Host-Guest Systems with Adamantane-Based Guests

The adamantane (B196018) moiety is a well-established building block in the field of supramolecular chemistry, primarily due to its size, shape, and hydrophobicity, which make it an excellent guest for various molecular hosts. nih.govnih.gov The inclusion of adamantane derivatives in host-guest complexes is a cornerstone of creating functional supramolecular assemblies. nih.govrsc.org

The adamantyl cage of 3-(4-Nitrophenyl)adamantan-1-ol can form stable inclusion complexes with a variety of macrocyclic hosts, such as cyclodextrins and cucurbit[n]urils. nih.govnih.govmdpi.comnih.gov The driving force for this complexation is typically the hydrophobic effect, where the adamantane guest is encapsulated within the hydrophobic cavity of the host molecule in an aqueous environment. The association constants for these complexes are often high, indicating strong and specific binding. mdpi.com For instance, adamantane derivatives form 1:1 inclusion complexes with β-cyclodextrin with association equilibrium constants typically in the range of 10⁴–10⁵ M⁻¹. mdpi.com

The presence of the 4-nitrophenyl group in this compound can further influence the host-guest interactions. This substituent can protrude from the host's cavity, allowing for secondary interactions, such as hydrogen bonding or π-π stacking, which can enhance the stability and specificity of the complex. These interactions are crucial for the rational design of more complex supramolecular architectures.

Host MoleculeGuest MoleculeTypical Association Constant (M⁻¹)Primary Driving Force
β-CyclodextrinAdamantane Derivatives10⁴ - 10⁵Hydrophobic Interactions
Cucurbit researchgate.neturilAdamantane Derivatives~10¹²Hydrophobic and Ion-Dipole Interactions

Incorporation into Polymeric Architectures and Nanostructured Materials

The incorporation of adamantane moieties into polymer chains can significantly enhance their physical and thermal properties. wikipedia.orgusm.eduacs.org The bulky and rigid nature of the adamantane cage increases the glass transition temperature (Tg), improves thermal stability, and can enhance mechanical strength. usm.eduacs.orgingentaconnect.com When this compound is used as a monomer or a pendant group in a polymer, it can impart these desirable properties to the resulting material.

Adamantane-containing polymers have been synthesized through various polymerization techniques. ingentaconnect.com For example, methacrylate (B99206) polymers containing adamantyl groups have shown improved thermal and mechanical properties compared to conventional poly(methyl methacrylate) (PMMA). ingentaconnect.com The introduction of the adamantane group restricts the movement of polymer chains, leading to these enhancements. ingentaconnect.com

The 4-nitrophenyl group in this compound can also play a crucial role in the properties of the resulting polymer. The nitro group can introduce polarity and provide sites for further chemical modification, allowing for the creation of functional polymers with tailored properties for specific applications, such as coatings and advanced composites. wikipedia.org

Polymer TypeAdamantane DerivativeEffect of Adamantane Incorporation
Poly(methyl methacrylate)1-Adamantyl methacrylateIncreased Tg, improved thermal and mechanical properties. ingentaconnect.com
PolyaramidsAdamantane-based diaminesEnhanced stiffness and thermal stability. acs.org
PolyimidesAdamantane-containing diaminesHigh glass transition temperatures and excellent optical transparency. rsc.org

Exploration as Building Blocks in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. bohrium.comresearchgate.netrsc.org The properties of MOFs, such as their pore size, shape, and functionality, can be tuned by carefully selecting the organic linker. researchgate.net Adamantane-based ligands, including derivatives of this compound, are attractive candidates for the construction of robust and functional MOFs.

The rigid and three-dimensional nature of the adamantane core can lead to the formation of highly stable and porous frameworks. bohrium.com The functional groups on the adamantane derivative, such as the hydroxyl and nitro groups in this compound, can act as coordination sites for metal ions or as functional tags within the pores of the MOF. bohrium.comnih.gov

Specifically, the carboxylate derivative, 3-(4-nitrophenyl)adamantane-1-carboxylic acid, can be directly used as a linker in MOF synthesis. chemicalbook.com The resulting MOFs could exhibit interesting properties for applications in gas storage, separation, and catalysis, where the nitro groups could influence the selective adsorption of molecules. bohrium.comresearchgate.net

Studies on Nonlinear Optical (NLO) Properties and Other Photophysical Behaviors

Molecules with a combination of electron-donating and electron-withdrawing groups connected by a π-conjugated system can exhibit significant nonlinear optical (NLO) properties. Adamantane-based clusters with organic substituents have been shown to possess a strong NLO response. nih.govacs.org

The photophysical properties of adamantane derivatives are also an area of active research. acs.org The rigid adamantane scaffold can influence the excited-state dynamics of attached chromophores. The fluorescence properties of functionalized diamondoids, of which adamantane is the smallest member, have been shown to be tunable, paving the way for their use in optical applications. acs.org

Role in Molecular Recognition Systems (excluding biological targets)

The principles of host-guest chemistry involving adamantane derivatives are directly applicable to the development of non-biological molecular recognition systems and sensors. nih.govnih.govnumberanalytics.com The specific and strong binding of adamantane guests to host molecules can be harnessed to create sensors for a variety of analytes.

For instance, a surface functionalized with a host molecule, such as cyclodextrin, could be used to selectively capture this compound or other adamantane-containing molecules. The binding event could be detected by a change in mass, refractive index, or fluorescence. The nitrophenyl group could serve as a spectroscopic handle for detection.

Furthermore, the adamantane-host interaction can be used to control the self-assembly of nanostructures on surfaces. nih.gov By patterning a surface with host molecules, adamantane-functionalized components can be directed to assemble in a predetermined manner, a key principle in bottom-up nanofabrication.

Q & A

Basic: What are the established synthetic routes for 3-(4-Nitrophenyl)adamantan-1-ol, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
A common approach involves Friedel-Crafts alkylation or acid-catalyzed coupling between adamantanol derivatives and nitrophenyl precursors. For example, describes a method using 1-adamantanol and bromophenol in dichloromethane with concentrated sulfuric acid, stirred at ambient temperature for 8 hours, yielding 86% after recrystallization. Critical parameters include:

  • Acid catalyst concentration (e.g., H₂SO₄ for protonation and activation).
  • Solvent polarity (dichloromethane balances reactivity and solubility).
  • Reaction time (prolonged stirring ensures complete substitution).
    Yield optimization may require adjusting stoichiometry, temperature (e.g., mild heating to accelerate kinetics), and post-reaction neutralization (e.g., sodium bicarbonate to quench excess acid) .

Basic: Which analytical techniques are most effective for structural confirmation of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD): Provides definitive confirmation of molecular geometry and stereochemistry. For instance, and utilized Agilent’s CrysAlis PRO software for data collection and refinement, achieving R-factors <0.05 for high precision .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) resolve adamantane cage protons (δ 1.42–2.32 ppm) and nitrophenyl aromatic signals (δ 7.24 ppm) .
  • Infrared Spectroscopy (IR): Confirms functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹, nitro group absorptions at ~1520 and 1350 cm⁻¹).

Advanced: How can contradictions between computational modeling and experimental spectral data for adamantane derivatives be resolved?

Methodological Answer:
Discrepancies often arise from conformational flexibility or crystal packing effects. To address this:

  • Cross-validation: Compare SC-XRD bond lengths/angles (e.g., C–C distances in averaged 1.54 Å) with Density Functional Theory (DFT)-optimized geometries .
  • Dynamic NMR: Probe temperature-dependent conformational changes (e.g., coalescence of split signals at higher temps).
  • Synchrotron XRD: Higher-resolution data (e.g., used 296 K measurements) reduces thermal motion artifacts .

Advanced: What experimental design considerations are critical for evaluating the biological activity of this compound against viral targets?

Methodological Answer:

  • Cytotoxicity Assays: Use MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to determine IC₅₀ values (e.g., highlights cytotoxicity assessments for adamantane derivatives) .
  • Viral Inhibition Studies: Measure EC₅₀ via plaque reduction assays. For adamantane-based antivirals (e.g., influenza M2 inhibitors in ), target protein binding is validated via isothermal titration calorimetry (ITC) .
  • Structure-Activity Relationships (SAR): Modify substituents (e.g., fluorophenyl groups in ) to correlate electronic effects with potency .

Basic: How do environmental factors like pH and temperature influence the stability of this compound during storage?

Methodological Answer:

  • pH Sensitivity: Nitro groups are susceptible to reduction under acidic/basic conditions. Store in neutral buffers (e.g., pH 6–8) to prevent degradation (as noted in for similar compounds) .
  • Temperature: Thermal decomposition is minimized at 4°C; avoid prolonged exposure >40°C.
  • Light Protection: Nitroaryl compounds are prone to photodegradation; use amber vials or dark storage .

Advanced: What mechanistic insights can isotopic labeling provide for nitrophenyl-adamantane coupling reactions?

Methodological Answer:

  • Deuterium Tracing: Substitute H₂O with D₂O in acid-catalyzed reactions to track protonation sites via ²H NMR.
  • ¹³C-Labeled Precursors: Monitor regioselectivity in electrophilic substitution (e.g., ’s adamantylation of naphthol derivatives) .
  • Kinetic Isotope Effects (KIE): Compare reaction rates with/without isotopic labels to identify rate-determining steps (e.g., C–H activation vs. nitro group reduction) .

Advanced: How do steric effects from the adamantane cage influence the reactivity of this compound in substitution reactions?

Methodological Answer:
The rigid adamantane framework imposes steric hindrance, which can:

  • Limit Electrophilic Attack: Bulky substituents reduce accessibility to reactive sites (e.g., ’s triazole derivatives require smaller nucleophiles) .
  • Modify Reaction Pathways: Steric shielding may favor para-substitution over ortho in nitrophenyl systems (e.g., ’s regioselective alkylation) .
  • Enhance Thermal Stability: Rigidity reduces conformational entropy, as seen in ’s high melting points (>140°C) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles (per GHS guidelines in ) .
  • Ventilation: Use fume hoods to avoid inhalation of nitro compound dust.
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite).

Advanced: What strategies are employed to resolve low crystallinity issues in adamantane derivatives during XRD analysis?

Methodological Answer:

  • Solvent Screening: Use high-boiling solvents (e.g., DMF or toluene) for slow evaporation (e.g., used isooctane recrystallization) .
  • Additive Crystallization: Introduce co-crystallizing agents (e.g., thiourea in ) to stabilize lattice packing .
  • Cryocooling: Flash-cool crystals to 100 K (e.g., ’s 296 K data collection) reduces thermal disorder .

Advanced: How can computational tools like molecular docking predict the interaction of this compound with biological targets?

Methodological Answer:

  • Docking Software (AutoDock/Vina): Simulate binding to viral proteins (e.g., influenza M2 proton channels in ) using PDB structures .
  • Free Energy Perturbation (FEP): Calculate binding affinity changes upon nitro-to-amine reduction (e.g., ’s nitro group transformations) .
  • MD Simulations: Assess adamantane’s rigid scaffold for entropy-enthalpy compensation in ligand-receptor complexes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.